molecular formula C17H15NOS2 B14528970 3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-62-8

3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14528970
CAS No.: 62298-62-8
M. Wt: 313.4 g/mol
InChI Key: HNJDFTCTWBVIOG-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidine derivative with appropriate benzyl halides. One common method includes the condensation of 4-methylbenzyl chloride with thiazolidine-2-thione in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Nitro or halogenated aromatic derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its thiazolidine ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A precursor in the synthesis of 3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one.

    4-Methylbenzyl chloride: Used in the synthesis of various thiazolidine derivatives.

Uniqueness

This compound is unique due to the presence of both 4-methylphenyl and phenyl groups, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

62298-62-8

Molecular Formula

C17H15NOS2

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(4-methylphenyl)-phenylmethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15NOS2/c1-12-7-9-14(10-8-12)16(13-5-3-2-4-6-13)18-15(19)11-21-17(18)20/h2-10,16H,11H2,1H3

InChI Key

HNJDFTCTWBVIOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)CSC3=S

Origin of Product

United States

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